molecular formula C18H17BrO3 B4188188 5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4188188
M. Wt: 361.2 g/mol
InChI Key: QAPIDXTWEGVLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure that includes an allyl group, a phenoxy group, and a bromobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 2-allylphenol with ethylene oxide to form 2-(2-allylphenoxy)ethanol. This intermediate is then reacted with 5-bromobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

    Oxidation: 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzoic acid.

    Reduction: 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde
  • 2-[2-(2-allylphenoxy)ethoxy]-5-fluorobenzaldehyde
  • 2-[2-(2-allylphenoxy)ethoxy]-5-iodobenzaldehyde

Uniqueness

5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

5-bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIDXTWEGVLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.